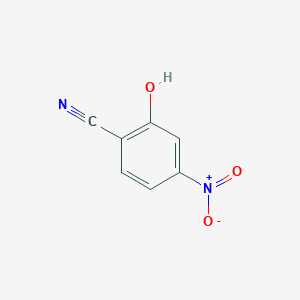2-Hydroxy-4-nitrobenzonitrile
CAS No.: 39835-14-8
Cat. No.: VC3694944
Molecular Formula: C7H4N2O3
Molecular Weight: 164.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39835-14-8 |
|---|---|
| Molecular Formula | C7H4N2O3 |
| Molecular Weight | 164.12 g/mol |
| IUPAC Name | 2-hydroxy-4-nitrobenzonitrile |
| Standard InChI | InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H |
| Standard InChI Key | DZNPHVPBCNZVGW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])O)C#N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])O)C#N |
Introduction
Chemical Structure and Properties
2-Hydroxy-4-nitrobenzonitrile is an aromatic compound with the molecular formula C7H4N2O3. Its structure incorporates a benzene ring substituted with three functional groups: a hydroxyl group (-OH), a nitro group (-NO2), and a nitrile group (-CN). This unique combination of functional groups contributes to its chemical reactivity and versatility in various applications.
The compound demonstrates notable reactivity patterns primarily attributed to the electron-withdrawing properties of its nitro group. This characteristic makes 2-Hydroxy-4-nitrobenzonitrile more reactive compared to other nitrobenzene derivatives . The presence of the hydroxyl group also contributes to its reactivity profile, enabling it to participate in various chemical transformations.
Physical Properties
2-Hydroxy-4-nitrobenzonitrile typically appears as a crystalline solid with distinctive coloration. While the exact melting and boiling points aren't specified in the available research, the compound exhibits physical properties consistent with aromatic compounds containing polar functional groups.
Applications in Scientific and Industrial Settings
2-Hydroxy-4-nitrobenzonitrile demonstrates considerable versatility across multiple application domains, making it valuable in both research and industrial contexts.
Organic Synthesis Applications
The compound serves as an important reagent in organic synthesis pathways. Its reactive functional groups allow it to participate in various transformations, making it a valuable building block for more complex molecules . The electron-withdrawing properties of the nitro group enhance its reactivity in nucleophilic substitution reactions.
Catalytic Functions
2-Hydroxy-4-nitrobenzonitrile functions as a catalyst in diverse reactions . While the specific catalytic mechanisms aren't detailed in the current research findings, the compound's electronic properties likely contribute to its effectiveness in accelerating certain chemical transformations.
Corrosion Inhibition
One of the notable industrial applications of 2-Hydroxy-4-nitrobenzonitrile is its role as a corrosion inhibitor in metalworking processes . This function is particularly valuable in manufacturing contexts where metal components are exposed to potentially corrosive environments.
Pharmaceutical Precursor
2-Hydroxy-4-nitrobenzonitrile is utilized in the synthesis of important pharmaceutical compounds, specifically nitrofurazone and nitrofurantoin . These medications have significant antimicrobial properties, highlighting the compound's importance in pharmaceutical manufacturing.
Related Compounds and Comparative Analysis
While focusing primarily on 2-Hydroxy-4-nitrobenzonitrile, it is informative to consider related compounds with similar structural elements to understand potential structural-activity relationships.
2-Fluoro-4-nitrobenzonitrile
2-Fluoro-4-nitrobenzonitrile (C7H3FN2O2) is a related compound that serves as a pharmaceutical intermediate. It is particularly notable as a precursor for tyrosine kinase irreversible inhibitors, which have applications in treating cancer, atherosclerosis, restenosis, endometriosis, and psoriasis .
The synthesis of this related compound involves a process where 2-fluoro-4-nitroaniline undergoes diazotization bromination to convert the -NH2 group to -Br, followed by cyanation using NMP as a solvent . This synthetic approach achieves products with high purity (≥99.0% by HPLC) and demonstrates the potential for developing efficient synthetic pathways for related benzonitrile compounds.
2-Methoxy-4-nitrobenzonitrile
Another structurally related compound is 2-Methoxy-4-nitrobenzonitrile (C8H6N2O3), which features a methoxy group in place of the hydroxyl group. This yellow crystalline solid finds applications as an intermediate in the preparation of pharmaceuticals and agrochemicals.
| Product Name | Catalog # | Unit | Price (USD) |
|---|---|---|---|
| 2-Hydroxy-4-nitrobenzonitrile | sc-283165 | 5 g | $179.00 |
| 2-Hydroxy-4-nitrobenzonitrile | sc-283165A | 25 g | $839.00 |
Table 1: Commercial pricing for 2-Hydroxy-4-nitrobenzonitrile from a selected supplier .
Supplier Distribution
The compound is manufactured and distributed by suppliers across multiple regions, with significant concentrations in certain areas as shown in the following distribution:
| Region | Number of Suppliers |
|---|---|
| Telangana/Hyderabad | 9 |
| Mumbai | 5 |
| Maharashtra | 4 |
| Gujarat | 3 |
| New Delhi | 3 |
| Karnataka | 2 |
| Tamil Nadu | 1 |
| Bangalore | 1 |
| Kerela | 1 |
Table 2: Regional distribution of suppliers for 2-hydroxy-4-nitrobenzonitrile .
| Purity Specification | Availability |
|---|---|
| 99% and above | Available |
| 98% to 99% | Available |
| 95% to 98% | Available |
| 90% and above | Available |
Table 3: Purity specifications available for commercial 2-hydroxy-4-nitrobenzonitrile .
Packaging Options
Commercial suppliers offer the compound in multiple packaging configurations to meet varying quantity requirements:
| Small Quantities | Medium Quantities | Large Quantities |
|---|---|---|
| 1 mg to 100 mg | 1 g to 100 g | 1 kg to 1 MT |
| 250 mg | 500 g | 10 kg |
| 25 mg | 50 g | 25 kg |
| 50 kg |
Table 4: Common packaging options for 2-hydroxy-4-nitrobenzonitrile .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume